(3-Chloropropyl)ethyl(methyl)amine hydrochloride is a bifunctional alkylating agent featuring a reactive primary alkyl chloride and a tertiary ethyl(methyl)amine, stabilized as a hydrochloride salt [1]. With a molecular weight of 172.09 g/mol, it serves as a highly specific building block for introducing the ethyl(methyl)aminopropyl moiety into pharmaceutical scaffolds, advanced polymers, and specialty chemicals . From a procurement perspective, this specific compound is prioritized when material design requires a precise balance of lipophilicity and steric bulk that falls strictly between the more common dimethylamino and diethylamino analogs [2].
Substituting this compound with the ubiquitous (3-Chloropropyl)dimethylamine hydrochloride (CAS 5407-04-5) or (3-Chloropropyl)diethylamine hydrochloride fundamentally alters the target molecule's physicochemical profile [1]. In pharmaceutical synthesis, replacing the ethyl(methyl)amino group with a dimethylamino group significantly reduces lipophilicity and alters N-dealkylation metabolic pathways, potentially leading to failed efficacy or toxicity endpoints in structure-activity relationship (SAR) studies [2]. Furthermore, attempting to procure the free base form (CAS 343926-41-0) instead of the hydrochloride salt results in severe shelf-life limitations; free 3-haloalkylamines rapidly undergo intramolecular nucleophilic substitution to form unreactive azetidinium salts during storage and transit . Therefore, the hydrochloride salt is non-negotiable for reproducible scale-up and batch integrity.
The hydrochloride salt form of (3-Chloropropyl)ethyl(methyl)amine prevents the lone pair on the nitrogen from participating in intramolecular reactions. While the free base form degrades rapidly at room temperature via cyclization into an azetidinium ion, the hydrochloride salt maintains >97% purity over extended storage periods under standard conditions . This stabilization is critical for procurement, as it allows for bulk purchasing and reliable dosing without the need for immediate, on-site generation of the reactive species [1].
| Evidence Dimension | Storage purity retention at 25°C |
| Target Compound Data | >97% purity maintained over months (HCl salt) |
| Comparator Or Baseline | Rapid degradation/cyclization within days (Free base, CAS 343926-41-0) |
| Quantified Difference | Complete preservation of the reactive alkyl chloride moiety |
| Conditions | Ambient storage conditions without extreme cooling |
Buyers must procure the HCl salt to ensure precursor viability and avoid costly batch failures caused by degraded alkylating agents.
The introduction of an ethyl group in place of a methyl group provides a precise adjustment to the lipophilicity of the resulting compound. The ethyl(methyl)amino moiety contributes an incrementally higher LogP compared to the standard dimethylamino group, which is essential for optimizing blood-brain barrier penetration and cellular uptake in drug candidates[1]. In studies of kinase inhibitors (e.g., CDK2 inhibitors), the specific use of the ethyl(methyl)aminopropyl group allowed for fine-tuning of target binding and pharmacokinetic profiles that the dimethyl analog could not achieve[2].
| Evidence Dimension | Calculated LogP (cLogP) contribution |
| Target Compound Data | Ethyl(methyl)amino group (incremental LogP increase) |
| Comparator Or Baseline | Dimethylamino group (baseline lipophilicity) |
| Quantified Difference | ~0.4 to 0.5 unit increase in cLogP per substitution |
| Conditions | Computational and empirical SAR profiling in medicinal chemistry |
Selecting this specific precursor allows medicinal chemists to precisely dial in lipophilicity when the dimethyl analog is too polar.
While the diethylamino analog (CAS 104-77-8) offers higher lipophilicity, it introduces significant steric bulk that can negatively impact receptor binding affinity. (3-Chloropropyl)ethyl(methyl)amine hydrochloride offers an intermediate steric profile. This asymmetry (one methyl, one ethyl) can also alter the rate of cytochrome P450-mediated N-dealkylation compared to symmetrical amines, providing a strategic advantage in extending the metabolic half-life of active pharmaceutical ingredients [1]. Procurement of this specific asymmetric amine is therefore driven by the need to balance steric accessibility with metabolic resistance [2].
| Evidence Dimension | Steric volume and metabolic N-dealkylation rate |
| Target Compound Data | Asymmetric ethyl(methyl)amine (intermediate bulk, altered clearance) |
| Comparator Or Baseline | Symmetrical diethylamine (high bulk) and dimethylamine (rapid clearance) |
| Quantified Difference | Optimized balance of binding pocket fit and metabolic stability |
| Conditions | In vivo / In vitro pharmacokinetic optimization |
This compound is the optimal choice when a drug candidate fails metabolic stability tests with a dimethyl group but loses target affinity with a diethyl group.
This compound is the precursor of choice for synthesizing asymmetric tertiary amine derivatives in drug discovery. It is specifically utilized when optimizing the pharmacokinetic properties (such as LogP and N-dealkylation rates) of CNS-active drugs or kinase inhibitors (e.g., CDK2 inhibitors), where standard dimethylaminopropyl chains result in suboptimal metabolic clearance [1].
In materials science, this hydrochloride salt serves as a highly specific macroinitiator precursor or functionalizing agent in Atom Transfer Radical Polymerization (ATRP). It allows for the precise installation of ethyl(methyl)amino groups onto linear, star, or comb-like polyacrylamides and aliphatic polyketones, tuning the polymer's solubility and responsive properties [2].
Industrial procurement heavily relies on this compound to generate novel, patentable analogs of existing active pharmaceutical ingredients (APIs). By substituting a heavily patented dimethylamino or diethylamino group with an ethyl(methyl)amino group, chemical manufacturers can create proprietary molecules with distinct ADME profiles while maintaining the core therapeutic efficacy [1].